7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine with an appropriate amine to form the imidazo[1,5-A]pyridine core. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its incorporation into polymers and other materials can improve their performance and durability .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: A compound with similar trifluoromethyl substitution but different core structure.
Imidazo[1,2-a]pyridine: A related compound with a different substitution pattern on the imidazo[1,2-a]pyridine core.
Uniqueness
7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
7-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₉F₃N₂O₂
- CAS Number : 1270542-79-4
- Molecular Weight : 220.18 g/mol
The compound is structurally related to other imidazopyridine derivatives, which are known to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy against specific targets.
1. Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to inhibit the activity of Heparanase-1 (HPSE1), an enzyme implicated in tumor progression and metastasis. The inhibition of HPSE1 can lead to reduced tumor growth and improved outcomes in models of cancer .
2. Selectivity and Potency
In comparative studies, this compound demonstrated enhanced selectivity for HPSE1 over other glucuronidases like GUSβ and GBA. For instance, a derivative of this compound showed a 50% inhibition concentration (IC50) value significantly lower than that of previously reported inhibitors . This selectivity is crucial for minimizing side effects during therapeutic applications.
3. Neuroprotective Effects
Emerging research suggests potential neuroprotective effects attributed to this compound's ability to modulate neurotransmitter systems. It may act as an antagonist at specific serotonin receptors, which has implications for treating neurodegenerative diseases .
Case Study 1: Cancer Treatment
In a preclinical trial involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit HPSE1 effectively .
Case Study 2: Neurological Disorders
A study investigating the effects of this compound on neuroinflammation revealed that it could reduce pro-inflammatory cytokine levels in cultured neuronal cells. This suggests its potential application in treating conditions like Alzheimer's disease .
Comparative Biological Activity Table
Compound | Target | IC50 (µM) | Selectivity | Notes |
---|---|---|---|---|
This compound | HPSE1 | 0.15 | High | Effective in reducing tumor growth |
Tetrahydroimidazo[1,2-a]pyridine derivative | GUSβ | 0.50 | Moderate | Less selective than target compound |
Other imidazopyridines | Various kinases | Varies | Low to Moderate | Broad spectrum but less targeted |
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)5-1-2-14-4-13-7(8(15)16)6(14)3-5/h4-5H,1-3H2,(H,15,16) |
InChI Key |
IEVVTTOAKORHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=NC(=C2CC1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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